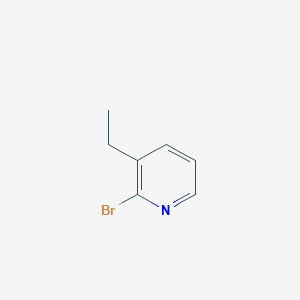2-Bromo-3-ethylpyridine
CAS No.: 142337-94-8
Cat. No.: VC5876307
Molecular Formula: C7H8BrN
Molecular Weight: 186.052
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142337-94-8 |
|---|---|
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.052 |
| IUPAC Name | 2-bromo-3-ethylpyridine |
| Standard InChI | InChI=1S/C7H8BrN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
| Standard InChI Key | CCFSFJBKZLDTAX-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-bromo-3-ethylpyridine consists of a six-membered aromatic pyridine ring with two substituents: a bromine atom at the C2 position and an ethyl group (-CHCH) at the C3 position. The nitrogen atom at the C1 position contributes to the ring's electron-deficient nature, enhancing its reactivity in electrophilic substitution and cross-coupling reactions .
Key structural identifiers include:
-
SMILES:
CCC1=C(N=CC=C1)Br -
Molecular Formula:
The ethyl group at C3 introduces steric effects that influence regioselectivity in subsequent reactions, while the bromine atom at C2 serves as a leaving group in nucleophilic substitutions .
Spectroscopic and Physical Properties
While experimental data on melting/boiling points are unavailable in the provided sources, predicted collision cross-section (CCS) values from mass spectrometry offer insights into its gas-phase behavior. For the ion (m/z 185.99129), the CCS is 129.8 Ų, indicating a compact molecular geometry .
Synthesis and Reaction Pathways
Synthetic Routes
2-Bromo-3-ethylpyridine is typically synthesized via direct bromination of 3-ethylpyridine. Electrophilic aromatic substitution (EAS) is the most common mechanism, where bromine (Br) or a brominating agent (e.g., N-bromosuccinimide) reacts with the pyridine ring. The electron-withdrawing effect of the nitrogen atom directs bromination to the C2 position, while the ethyl group at C3 stabilizes the intermediate through hyperconjugation.
An alternative route involves alkylation followed by bromination:
-
Alkylation: Pyridine is first ethylated at C3 using ethyl halides in the presence of a Lewis acid catalyst.
-
Bromination: The resulting 3-ethylpyridine undergoes regioselective bromination at C2 .
Reactivity and Functionalization
The bromine atom in 2-bromo-3-ethylpyridine enables diverse transformations:
-
Nucleophilic Aromatic Substitution (NAS): Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl structures, facilitated by palladium catalysts.
-
Lithiation: Deprotonation at C4 or C6 using strong bases (e.g., LDA) to install additional substituents .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
Recommended precautions include:
-
P261: Avoid breathing dust/fume.
-
P305+P351+P338: If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present .
Personal protective equipment (PPE) such as gloves, goggles, and respirators are essential during handling.
| Supplier | Packaging | Price |
|---|---|---|
| Activate Scientific | 250 mg | $284 |
| AK Scientific | 100 mg | $453 |
| AK Scientific | 2.5 g | $2,102 |
Pricing scales non-linearly with quantity, reflecting the compound's high synthesis and purification costs.
Global Distribution
Eleven suppliers are listed globally, with Combiphos (Shanghai) and Energy Chemical being prominent distributors. Most offer bulk quantities (up to 2.5 g), catering primarily to research laboratories .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Bromo-3-ethylpyridine is a key precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom facilitates late-stage functionalization, enabling rapid diversification of drug candidates.
Material Science
The compound’s aromaticity and electron-deficient ring make it suitable for constructing conducting polymers and coordination complexes with transition metals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume